![molecular formula C10H15ClN2O3 B2435312 Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride CAS No. 1892520-44-3](/img/structure/B2435312.png)
Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride
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Overview
Description
“Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride” is a chemical compound that likely contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and can lead to a variety of products. For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines. The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Scientific Research Applications
Medicinal Chemistry and Drug Design
The piperidine moiety in “Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride” makes it an intriguing candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceuticals. Key applications include:
- Anticancer Agents : Piperidine derivatives have shown promise as anticancer agents due to their ability to interact with cellular targets involved in tumor growth and metastasis .
- Antiviral and Antimalarial Drugs : The piperidine nucleus has been utilized in the design of antiviral and antimalarial agents, contributing to the fight against infectious diseases .
Organic Synthesis and Chemical Biology
The synthetic versatility of piperidines allows for diverse applications in organic chemistry and chemical biology:
- Spiropiperidines : These compounds exhibit unique three-dimensional structures and have been investigated for their biological activity .
- Multicomponent Reactions (MCRs) : Piperidines can be efficiently synthesized through MCRs, making them valuable building blocks for drug discovery .
Neuroscience and Neuropharmacology
The piperidine scaffold plays a crucial role in neuroactive compounds:
- Antipsychotic Agents : Piperidine-based molecules have been explored as potential antipsychotic drugs .
- Anti-Alzheimer’s Agents : Researchers investigate piperidine derivatives for their ability to modulate neurotransmitter systems relevant to Alzheimer’s disease .
Chemical Biology and Enzyme Inhibition
- Enzyme Inhibitors : Piperidine-containing compounds have been studied as enzyme inhibitors, targeting specific enzymes involved in disease pathways .
Materials Science and Catalysis
- Catalysts : Piperidine derivatives can serve as ligands in catalytic reactions, contributing to green and sustainable chemistry .
Natural Product Chemistry
- Alkaloids : Piperidine alkaloids are abundant in nature and exhibit diverse biological activities. Researchers explore their isolation and synthesis .
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
methyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-10(13)9-6-8(12-15-9)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQVUVUKRXSJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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